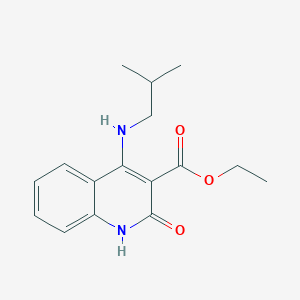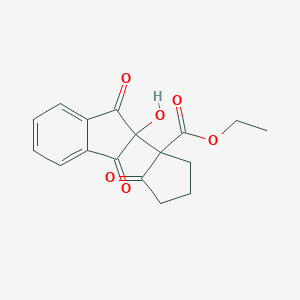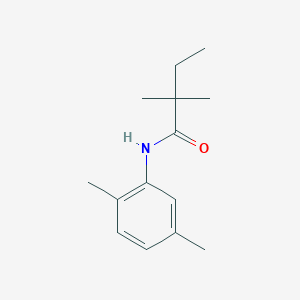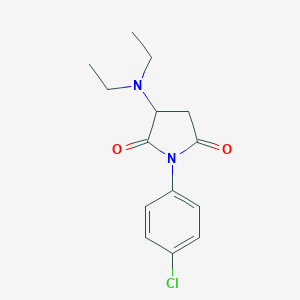![molecular formula C13H13ClF6N2O2 B259615 Ethyl 1-[(2-chlorobenzyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethylcarbamate](/img/structure/B259615.png)
Ethyl 1-[(2-chlorobenzyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-[(2-chlorobenzyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethylcarbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as ECTC and is known for its unique properties that make it suitable for use in various scientific experiments.
作用機序
The mechanism of action of ECTC is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition can lead to various physiological effects, which have been studied in detail.
Biochemical and Physiological Effects:
ECTC has been shown to have various biochemical and physiological effects in both in vitro and in vivo experiments. Some of the effects observed include the inhibition of acetylcholinesterase activity, the reduction of reactive oxygen species, and the modulation of various signaling pathways in the body.
実験室実験の利点と制限
ECTC has several advantages for use in laboratory experiments, including its stability, solubility, and ease of synthesis. However, it also has certain limitations, such as its potential toxicity and the need for specialized equipment for its handling.
将来の方向性
There are several future directions for the study of ECTC, including its potential use in the treatment of various diseases, its applications in the field of agriculture, and its use as a tool for studying various biological processes. Further research is needed to fully understand the potential of ECTC and its applications in various fields of research.
In conclusion, ECTC is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields of research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in detail in this paper.
合成法
The synthesis of ECTC involves the reaction of 2-chlorobenzylamine with ethyl 2,2,2-trifluoro-1-(trifluoromethyl)acetoacetate in the presence of a base. This reaction results in the formation of ECTC, which can be purified using standard techniques such as recrystallization.
科学的研究の応用
ECTC has been extensively studied for its potential applications in various scientific fields. One of the primary applications of ECTC is in the field of medicinal chemistry, where it is used as a starting material for the synthesis of various pharmaceutical compounds. ECTC has also been studied for its potential use as an insecticide and herbicide.
特性
分子式 |
C13H13ClF6N2O2 |
|---|---|
分子量 |
378.7 g/mol |
IUPAC名 |
ethyl N-[2-[(2-chlorophenyl)methylamino]-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate |
InChI |
InChI=1S/C13H13ClF6N2O2/c1-2-24-10(23)22-11(12(15,16)17,13(18,19)20)21-7-8-5-3-4-6-9(8)14/h3-6,21H,2,7H2,1H3,(H,22,23) |
InChIキー |
OVWCJZVVKOEZIJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)NCC1=CC=CC=C1Cl |
正規SMILES |
CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)NCC1=CC=CC=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{2-[(4-ethyl-5-{4-nitrophenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine](/img/structure/B259535.png)
![N-(2-methoxyethyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B259536.png)
![N-benzyl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]-N-methylacetamide](/img/structure/B259539.png)
![2-[Benzyl-(4-chloro-benzenesulfonyl)-amino]-N-(2-methoxy-ethyl)-acetamide](/img/structure/B259540.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B259547.png)






